(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone
Description
(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone is a complex organic compound with potential applications across various fields such as chemistry, biology, medicine, and industry. Its structure consists of a piperidin-1-yl group, a methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl group, and a tetrahydrofuran-3-yl methanone group, which contribute to its unique chemical properties.
Properties
IUPAC Name |
[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-(oxolan-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-18-15-4-2-3-5-16(15)20(25(18,22)23)14-6-9-19(10-7-14)17(21)13-8-11-24-12-13/h2-5,13-14H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZRGAXVTJHUKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone involves multi-step organic synthesis:
Step 1: Formation of the 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole core via a cyclization reaction.
Step 2: Introduction of the piperidin-1-yl group through a substitution reaction.
Step 3: Attachment of the tetrahydrofuran-3-yl methanone moiety via a condensation reaction.
Industrial Production Methods: Industrial production may involve:
Large-scale reactors: for cyclization and condensation reactions.
Purification techniques: such as recrystallization and column chromatography to ensure the purity of the final product.
Advanced analytical methods: like HPLC and NMR for quality control.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced products with different properties.
Substitution: The presence of functional groups makes it suitable for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Base or acid catalysis depending on the specific reaction.
Major Products Formed:
Oxidized products: Various oxidized derivatives depending on the reaction conditions.
Reduced products: Simpler compounds with hydrogenated functional groups.
Substituted products: Diverse compounds with different substituents replacing existing groups.
Chemistry:
Used as a starting material for synthesizing complex molecules.
Application in the study of reaction mechanisms and kinetics.
Biology:
Potential use as a probe in biochemical assays.
Studied for its interaction with biological macromolecules.
Medicine:
Investigation of pharmacological properties.
Potential candidate for drug development targeting specific enzymes or receptors.
Industry:
Application in the production of specialty chemicals.
Use in the synthesis of advanced materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The mechanism involves:
Binding to active sites: on enzymes, affecting their activity.
Interaction with receptors: leading to modulation of cellular signaling pathways.
Pathways involved: Specific pathways depend on the biological context and target.
Comparison with Similar Compounds
Compounds with similar structural features or functional groups.
Examples include (4-(2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone and other thiadiazole derivatives.
Highlighting Uniqueness:
Unique combination of functional groups leading to distinct chemical and biological properties.
Specific structural features that differentiate it from other compounds in its class.
This detailed article explores the multifaceted nature of (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone, shedding light on its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
Biological Activity
The compound (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a piperidine ring connected to a tetrahydrofuran moiety and a thiadiazole derivative. Its structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.
Antitumor Activity
Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antitumor properties. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized and tested against HepG-2 and A-549 cell lines, demonstrating promising results in inhibiting cancer cell proliferation . The specific compound under consideration may share similar mechanisms due to its structural similarities with other active thiadiazole derivatives.
The biological activity of the compound is likely mediated through several mechanisms:
- Molecular Targets : It may interact with specific proteins or enzymes involved in tumor growth and survival pathways.
- Pathway Modulation : The compound could influence biochemical pathways that regulate cell cycle progression and apoptosis.
In Silico Studies
In silico techniques have been employed to predict the biological activity of the compound. Using programs like SuperPred and SwissADME, researchers can evaluate pharmacokinetic properties and potential metabolic pathways. These studies highlight that compounds with similar structures often exhibit antineoplastic activity .
Case Studies
- Antineoplastic Potential : A combinatorial library study revealed that certain derivatives of 1,2,4-triazole and pyrimidine showed significant antitumor activity. The structural analysis suggested that modifications to the thiadiazole framework could enhance bioactivity against cancer cells .
- Molecular Docking Studies : Molecular docking studies have indicated that the compound can effectively bind to target enzymes involved in tumor metabolism. This binding affinity suggests a potential for therapeutic application in oncology .
Data Tables
| Activity Type | Compound | Cell Line Tested | IC50 Value |
|---|---|---|---|
| Antitumor | 1,3,4-Thiadiazole Derivative | HepG-2 | 15 µM |
| Antitumor | (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol) | A-549 | 20 µM |
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been shown to be effective against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell death.
Anticancer Properties
Compounds containing thiadiazole rings have demonstrated cytotoxic effects against several cancer cell lines. Studies have indicated that these compounds can induce apoptosis and inhibit tumor growth through modulation of critical signaling pathways.
Neuropharmacological Effects
The piperidine component suggests potential applications in treating mood disorders. Similar compounds have been studied for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition can lead to increased levels of serotonin and norepinephrine, which are beneficial in treating depression.
Case Studies
- Antimicrobial Efficacy Study : A recent investigation assessed the antimicrobial properties of related thiadiazole derivatives against clinical isolates. Results indicated promising activity, warranting further exploration for therapeutic applications.
- Cytotoxicity Assessment : A study focused on the cytotoxic effects of thiadiazole derivatives on cancer cell lines revealed that certain compounds induced significant apoptosis, suggesting their potential as anticancer agents.
- MAO Inhibition Research : Research into the inhibition of MAO by related thiadiazole compounds showed that some derivatives had IC50 values significantly lower than traditional inhibitors, indicating their potential as effective antidepressants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
